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molecular formula C11H8O B8361397 1-(3-Methoxyphenyl)-1,3-butadiyne

1-(3-Methoxyphenyl)-1,3-butadiyne

Cat. No. B8361397
M. Wt: 156.18 g/mol
InChI Key: BBIXBHLYFQNYFD-UHFFFAOYSA-N
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Patent
US05196586

Procedure details

800 mg of the thus-obtained diacetylene compound were dissolved in 200 ml of benzene, and 300 mg of potassium hydroxide were added to the reaction mixture, followed by reflux under heating for 15 minutes. After filtration, the solvent was evaporated, and the residue was purified by silica-gel chromatography using as hexane as an eluent to obtain 430 mg of 1-(3-methoxyphenyl)-1,3-butadiyne.
Name
diacetylene
Quantity
800 mg
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
300 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
OC(C)(C)[C:3]#[C:4][C:5]#[C:6][C:7]1[CH:12]=[CH:11][CH:10]=[C:9]([O:13][CH3:14])[CH:8]=1.[OH-].[K+]>C1C=CC=CC=1>[CH3:14][O:13][C:9]1[CH:8]=[C:7]([C:6]#[C:5][C:4]#[CH:3])[CH:12]=[CH:11][CH:10]=1 |f:1.2|

Inputs

Step One
Name
diacetylene
Quantity
800 mg
Type
reactant
Smiles
OC(C#CC#CC1=CC(=CC=C1)OC)(C)C
Name
Quantity
200 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Two
Name
Quantity
300 mg
Type
reactant
Smiles
[OH-].[K+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
by reflux
TEMPERATURE
Type
TEMPERATURE
Details
under heating for 15 minutes
Duration
15 min
FILTRATION
Type
FILTRATION
Details
After filtration
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated
CUSTOM
Type
CUSTOM
Details
the residue was purified by silica-gel chromatography

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C(C=CC1)C#CC#C
Measurements
Type Value Analysis
AMOUNT: MASS 430 mg
YIELD: CALCULATEDPERCENTYIELD 73.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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